Structural Novelty Absence: No Published Potency Data for CAS 2034273-29-3 vs. Structurally Characterized PI3K/mTOR Chloropyridine Derivatives
CAS 2034273-29-3 is a novel, previously unreported chemical entity. Comprehensive searches of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents returned no primary biological assay data, enzyme inhibition constants, or cellular potency measurements for this specific compound [1][2]. In contrast, structurally related benzothiazole-chloropyridine hybrids such as GNE-493 (compound 82, PI3Kα IC50 = 3.5 nM, mTOR IC50 = 8.6 nM) and its predecessor chloropyridine 70 have been extensively characterized in the context of PI3K/mTOR dual inhibition [2]. The absence of potency data for CAS 2034273-29-3 does not indicate lack of activity; rather, it positions the compound as a chemical probe for de novo target identification or as a synthetic intermediate awaiting biological annotation.
| Evidence Dimension | Primary bioactivity data availability |
|---|---|
| Target Compound Data | No published IC50, Ki, or EC50 values available |
| Comparator Or Baseline | GNE-493 (compound 82): PI3Kα IC50 = 3.5 nM, mTOR IC50 = 8.6 nM; compound 70: PI3Kα IC50 < 100 nM [2] |
| Quantified Difference | Not calculable; target compound lacks quantitative bioactivity annotation |
| Conditions | Literature and database survey across PubChem (CID 6615015), ChEMBL, BindingDB, PubMed, and Google Patents (search date April 2026) |
Why This Matters
Researchers must verify that the intended application (e.g., SAR expansion, target fishing) tolerates the absence of pre-existing bioactivity data, as this compound cannot be selected based on potency benchmarks.
- [1] PubChem Compound Summary. Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone. CID 6615015. View Source
- [2] D'Angelo ND, et al. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. J Med Chem. 2011;54(6):1789-1811. DOI: 10.1021/jm1014605. View Source
